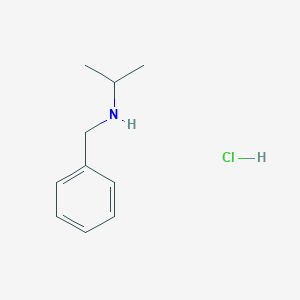

N-benzylpropan-2-amine;hydrochloride

Description

Contextualization within Chemical Literature

In the vast repository of chemical literature, N-benzylpropan-2-amine;hydrochloride is classified as a secondary amine. Its structure is characterized by a benzyl (B1604629) group and an isopropyl group attached to a nitrogen atom. This places it within the broader family of benzylamines, compounds that are widely utilized in organic synthesis. organic-chemistry.org The benzyl group, in particular, is a versatile functional group that can be introduced to or removed from a molecule under various reaction conditions, making it a useful protecting group or a key component of a target molecule's scaffold.

The hydrochloride salt form of this amine is often encountered in the context of its synthesis and purification. For instance, in processes involving the synthesis of N-benzyl-N-isopropyl amides, the hydrochloride salt is formed as a byproduct and plays a crucial role in the recovery and recycling of the parent amine. google.com This highlights an important aspect of its presence in the literature: as a stable intermediate that facilitates efficient chemical processes.

Significance as a Research Building Block in Organic Chemistry

The utility of this compound as a research building block stems from the reactivity of its parent amine, which can be readily generated in situ. The secondary amine functionality allows it to participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

One of the primary applications of this compound is in reductive amination reactions . This powerful C-N bond-forming reaction involves the reaction of an amine with a carbonyl compound, typically an aldehyde or ketone, in the presence of a reducing agent. While many sources discuss this reaction in the context of the free amine, the hydrochloride salt can be used as the starting material, with a base added to liberate the reactive free amine. This methodology provides a straightforward route to a wide range of substituted amines. nih.govias.ac.inmdpi.com

Furthermore, this compound serves as a precursor for the synthesis of various amides. A notable example is its use in the manufacture of N-benzyl-N-isopropyl amides . In a process detailed in the patent literature, N-benzyl-N-isopropylamine is reacted with an acid chloride. The resulting amine hydrochloride is then treated with an aqueous base to recover the free amine for reuse, demonstrating the practical application of the hydrochloride salt in a synthetic cycle. google.com

The general reactivity of the N-benzylpropan-2-amine moiety also extends to its potential use in hydroaminoalkylation reactions . This class of reactions involves the addition of an N-H bond across a C-C multiple bond, providing an atom-economical route to substituted amines. While much of the research in this area focuses on other amines, the structural motif of N-benzylpropan-2-amine makes it a candidate for such transformations. acs.orgnih.gov

Selected Research Applications of this compound

| Reaction Type | Role of this compound | Resulting Products |

| Amide Synthesis | Precursor to the free amine, which acts as a nucleophile | N-benzyl-N-isopropyl amides |

| Reductive Amination | Source of the secondary amine nucleophile (after in situ neutralization) | Substituted tertiary amines |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-9(2)11-8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIJPMBOGRPKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484388 | |

| Record name | N-Benzyl-N-isopropylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18354-85-3 | |

| Record name | NSC206558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N-isopropylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of N Benzylpropan 2 Amine

Strategies for N-benzylpropan-2-amine Synthesis

The synthesis of N-benzylpropan-2-amine can be achieved through several established chemical transformations. The most common and effective methods include reductive amination, the reduction of amide precursors, and direct alkylation techniques.

Reductive Amination Approaches

Reductive amination is a widely employed and highly efficient method for the formation of amines. wikipedia.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgpearson.com For the synthesis of N-benzylpropan-2-amine, two primary reductive amination pathways are utilized.

The first approach involves the reaction of benzaldehyde (B42025) with isopropylamine (B41738). chegg.com In this reaction, the amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to yield an imine. wikipedia.org This imine intermediate is subsequently reduced to N-benzylpropan-2-amine. A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or nickel. pearson.commasterorganicchemistry.comresearchgate.net The reaction is often carried out in a one-pot fashion, providing a convenient and efficient route to the desired product. researchgate.net

Alternatively, N-benzylpropan-2-amine can be synthesized via the reductive amination of benzylamine (B48309) with acetone (B3395972). lookchem.com This pathway follows a similar mechanism, where benzylamine reacts with acetone to form an imine, which is then reduced. This method offers flexibility in starting material selection.

| Starting Materials | Reducing Agent | Catalyst | Solvent | Yield (%) |

| Benzaldehyde, Isopropylamine | NaBH₄ | - | Ethanol (B145695) | 85-88 |

| Benzylamine, Acetone | NaBH₄ | - | TFE | 90 |

Reduction of Amide Precursors

Another effective synthetic route to N-benzylpropan-2-amine involves the reduction of an amide precursor, specifically N-isopropylbenzamide. lookchem.com Amides can be reduced to amines using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice. youtube.com This method is advantageous as amides are generally stable and can be readily prepared from the corresponding carboxylic acid or acid chloride. youtube.com The reduction of N-isopropylbenzamide with LiAlH₄ provides a direct pathway to N-benzylpropan-2-amine. youtube.com More recent methodologies have also explored the use of triflic anhydride (B1165640) (Tf₂O) activation followed by reduction with sodium borohydride as a milder alternative to LiAlH₄. rsc.org

| Amide Precursor | Reducing Agent | Key Features |

| N-isopropylbenzamide | Lithium Aluminum Hydride (LiAlH₄) | Powerful, effective for stable amides. |

| N-isopropylbenzamide | Triflic Anhydride (Tf₂O) / Sodium Borohydride (NaBH₄) | Milder conditions, good functional group tolerance. rsc.org |

Direct Alkylation Methods

Direct alkylation offers a straightforward approach to the synthesis of N-benzylpropan-2-amine. This method involves the reaction of an amine with an alkyl halide. ncert.nic.in Two primary variations of this strategy can be employed.

The first involves the reaction of benzylamine with an isopropyl halide, such as 2-chloropropane (B107684) or isopropyl bromide. quora.com In this nucleophilic substitution reaction, the nitrogen atom of benzylamine attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the N-C bond. ncert.nic.in A base is typically required to neutralize the hydrogen halide byproduct. ncert.nic.in

Conversely, the synthesis can be achieved by reacting isopropylamine with a benzyl (B1604629) halide, such as benzyl chloride. google.com This reaction also proceeds via nucleophilic substitution. ncert.nic.in However, a significant challenge with direct alkylation is the potential for overalkylation, where the secondary amine product reacts further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org To mitigate this, reaction conditions such as the stoichiometry of the reactants must be carefully controlled. Using an excess of the starting amine can help to favor the formation of the desired secondary amine. libretexts.org

| Amine | Alkyl Halide | Potential Side Reactions |

| Benzylamine | 2-Chloropropane | Overalkylation to tertiary amine and quaternary ammonium salt. |

| Isopropylamine | Benzyl Chloride | Overalkylation to tertiary amine and quaternary ammonium salt. |

Formation of N-benzylpropan-2-amine;hydrochloride

N-benzylpropan-2-amine, being a basic compound, readily reacts with acids to form salts. The hydrochloride salt, this compound, is a common and stable form of the compound. nih.gov It is typically prepared by treating a solution of N-benzylpropan-2-amine with hydrochloric acid (HCl). google.com The lone pair of electrons on the nitrogen atom of the amine accepts a proton from the hydrochloric acid, forming an ammonium salt. This reaction is a straightforward acid-base neutralization. The resulting salt is often a crystalline solid, which can be advantageous for purification and handling.

Investigation of N-benzylpropan-2-amine Reactivity

The chemical reactivity of N-benzylpropan-2-amine is largely dictated by the presence of the secondary amine functional group. The lone pair of electrons on the nitrogen atom makes it both a base and a nucleophile.

Nucleophilic Substitution Reactions

As a nucleophile, N-benzylpropan-2-amine can participate in a variety of nucleophilic substitution reactions. libretexts.org It can react with electrophiles such as alkyl halides, acid chlorides, and sulfonyl chlorides. ncert.nic.inlibretexts.org

Reaction with an acid chloride, for instance, leads to the formation of an N,N-disubstituted amide. google.com In a patented process for manufacturing N-benzyl-N-isopropyl amides, N-benzylpropan-2-amine is reacted with an acid chloride, with excess amine acting as the acid-accepting agent to neutralize the HCl byproduct. google.com

| Electrophile | Product Class |

| Alkyl Halide | Tertiary Amine |

| Acid Chloride | N,N-disubstituted Amide |

| Sulfonyl Chloride | Sulfonamide |

N-Alkylation for Higher Amine Formation

The nitrogen atom in N-benzylpropan-2-amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation. This reaction is a fundamental pathway to producing tertiary amines. The process typically involves the reaction of N-benzylpropan-2-amine with an alkyl halide, where the amine displaces the halide in a nucleophilic substitution reaction. researchgate.net For instance, reaction with methyl iodide would yield N-benzyl-N-isopropylmethylamine.

The efficiency of N-alkylation can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Studies on similar secondary amines have shown that direct alkylation can sometimes lead to the formation of quaternary ammonium salts if the resulting tertiary amine undergoes a subsequent alkylation. quora.com Careful control of stoichiometry and reaction conditions is therefore crucial for achieving high selectivity for the desired tertiary amine product.

Another approach for N-alkylation is the "borrowing hydrogen" methodology, where alcohols are used as alkylating agents in the presence of a metal catalyst. This atom-economical process involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine. nih.govorganic-chemistry.org For example, reacting N-benzylpropan-2-amine with ethanol in the presence of a suitable catalyst could yield N-benzyl-N-ethylisopropylamine.

Table 1: Examples of N-Alkylation Reactions for Tertiary Amine Formation This table is illustrative and based on general principles of N-alkylation of secondary amines.

| Alkylating Agent | Product | Catalyst/Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | N-benzyl-N-isopropylmethylamine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| Ethyl Bromide (CH₃CH₂Br) | N-benzyl-N-ethylisopropylamine | Base (e.g., Et₃N), Solvent (e.g., THF) |

| Benzyl Bromide (C₆H₅CH₂Br) | N,N-dibenzylisopropylamine | Base (e.g., NaHCO₃), Solvent (e.g., DMF) |

| Ethanol (CH₃CH₂OH) | N-benzyl-N-ethylisopropylamine | Borrowing Hydrogen Catalyst (e.g., Ru, Ir complex) |

Oxidation and Reduction Pathways

Oxidation: The secondary amine group in N-benzylpropan-2-amine can be oxidized to form various products depending on the oxidizing agent and conditions. Mild oxidation may lead to the formation of the corresponding hydroxylamine (B1172632) or nitrone. More vigorous oxidation can lead to cleavage of the C-N bonds. For instance, oxidative debenzylation, a common reaction for N-benzyl amines, can be achieved using various reagents to yield isopropylamine. organic-chemistry.org One method involves the use of potassium tert-butoxide in DMSO with an oxygen atmosphere. researchgate.net Another study demonstrated oxidative C-N bond cleavage using visible-light-driven photoredox catalysis. organic-chemistry.org

Reduction: As a secondary amine, N-benzylpropan-2-amine is itself a product of reduction reactions. A primary synthetic route is the reductive amination of benzaldehyde with isopropylamine or benzylamine with acetone. quora.com In these processes, an imine intermediate is formed, which is then reduced to the final amine product. chemicalbook.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/catalyst). quora.comchemicalbook.com

The N-benzyl group can be cleaved under reductive conditions, a reaction known as hydrogenolysis or debenzylation. nih.gov This is a valuable deprotection strategy in organic synthesis. The reaction is typically carried out using hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst). nih.govthe-eye.eu The process results in the formation of isopropylamine and toluene. the-eye.eu The efficiency of this reaction can be influenced by factors like solvent, temperature, and the presence of acids. nih.gov

Table 2: Common Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Oxidation | Potassium tert-butoxide, O₂, DMSO | Isopropylamine, Benzaldehyde |

| Oxidation | N-Iodosuccinimide (NIS) | Isopropylamine, Benzaldehyde |

| Reduction (Debenzylation) | H₂, Pd/C | Isopropylamine, Toluene |

| Reduction (Debenzylation) | Diisopropyl azodicarboxylate (DIAD), then acid | Isopropylamine |

Substitution Reactions of Isopropyl and Benzyl Moieties

Isopropyl Moiety: Direct nucleophilic substitution on the isopropyl group is challenging due to the strong C-N bond and the fact that the amide anion (R₂N⁻) would be a poor leaving group. Reactions involving this moiety typically proceed through pathways other than direct substitution at the secondary carbon.

Benzyl Moiety: The benzyl group is more susceptible to substitution reactions. While direct nucleophilic substitution on the benzylic carbon is uncommon for an amine, the aromatic ring can undergo electrophilic aromatic substitution. The N-isopropylaminomethyl group (-CH₂NHCH(CH₃)₂) acts as an activating, ortho-, para-directing group, although its activating strength is modulated by the reaction conditions. Reactions such as nitration or halogenation would be expected to yield substituted derivatives at the positions ortho and para to the alkylamino group. rsc.org However, the basic nitrogen can react with the electrophilic reagents (e.g., protonation under nitrating conditions), which would convert the activating group into a deactivating meta-directing group.

Benzylic substitution can also occur via radical mechanisms. For example, free radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom at the benzylic carbon, although this is more common for hydrocarbons than for amines where the nitrogen can interfere. khanacademy.org

Coupling and Hydrogenation Reactions

Coupling Reactions: While N-benzylpropan-2-amine itself is not typically a direct substrate for common cross-coupling reactions like Suzuki or Buchwald-Hartwig amination (which form C-N bonds), its derivatives can be. For example, if the benzyl group were substituted with a halide (e.g., 4-bromobenzyl), the resulting N-(4-bromobenzyl)propan-2-amine could participate in palladium-catalyzed coupling reactions.

Hydrogenation Reactions: As discussed in section 2.3.3, hydrogenation is a key reaction for N-benzylpropan-2-amine, primarily involving the hydrogenolysis of the N-benzyl bond. nih.gov This reaction is highly efficient with catalysts like Pd/C and is a standard method for removing a benzyl protecting group from a nitrogen atom to liberate the secondary amine (in this case, isopropylamine). the-eye.eu Reaction conditions can be optimized for high yields, often involving solvents like ethanol or methanol (B129727) at moderate temperatures and pressures. nih.gov

Table 3: Hydrogenation (Debenzylation) Conditions

| Catalyst | Solvent | Temperature | Pressure | Typical Outcome |

|---|---|---|---|---|

| 5-10% Pd/C | Ethanol | 25–50°C | 1–4 atm H₂ | High yield of isopropylamine and toluene. |

| 20% Pd(OH)₂/C | Ethanol | 25–60°C | 1 atm H₂ | Effective for debenzylation, often used for more complex substrates. nih.gov |

| Raney Nickel | Ethanol | Higher Temp/Pressure | Higher Temp/Pressure | Can effect debenzylation, but may also reduce the aromatic ring under harsh conditions. |

Sequential Nitrile Amidination–Reduction Processes

The synthesis of secondary amines can be achieved through processes starting from nitriles. A developed methodology involves a sequential nitrile amidination–reduction sequence for the preparation of linear polyamines. nih.govnih.govacs.org In this strategy, a nitrile (like benzonitrile) reacts with a diamine to form a cyclic amidine (e.g., a 2-imidazoline). nih.govacs.org This intermediate is then subjected to a chemoselective reductive ring-opening using a reagent such as a borane-dimethyl sulfide (B99878) complex. nih.govnih.govacs.org

While this method is primarily demonstrated for synthesizing polyamines, the underlying principle of using a nitrile as a precursor for an amine can be adapted. For instance, if benzonitrile (B105546) were the starting material, the process effectively results in the formation of an N-benzyl group on an amine. nih.govacs.org This two-step procedure provides an alternative to direct alkylation or reductive amination for introducing a benzyl group. nih.gov

Deoxycyanamidation of Alcohols

Deoxycyanamidation is a method to convert alcohols into cyanamides. nih.gov A related process, deoxyamination, allows for the conversion of alcohols into amines or their precursors. iu.edu These reactions often proceed via a mechanism similar to the Mitsunobu reaction, where the alcohol's hydroxyl group is activated for nucleophilic substitution. iu.edu

In a typical deoxyamination, an alcohol is reacted with a nitrogen nucleophile (like phthalimide) in the presence of triphenylphosphine (B44618) and an activating agent (e.g., an azodicarboxylate or an N-haloimide). iu.edu To synthesize N-benzylpropan-2-amine using this logic, one could envision a reaction between benzyl alcohol and isopropylamine. However, direct amination of alcohols with primary amines like isopropylamine is more commonly achieved through "borrowing hydrogen" catalysis, as it is more atom-economical. irjmets.com While deoxyamination using N-haloimides and triphenylphosphine is a viable route for creating C-N bonds from C-O bonds, its application for the direct synthesis of a simple secondary amine like N-benzylpropan-2-amine from benzyl alcohol and isopropylamine is not the most conventional or efficient pathway. iu.edu

Advanced Spectroscopic and Analytical Characterization of N Benzylpropan 2 Amine;hydrochloride

Mass Spectrometry Applications for Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation

High-resolution mass spectrometry is instrumental in confirming the elemental composition of a compound through the precise measurement of its mass. For N-benzylpropan-2-amine;hydrochloride, the protonated molecule of the free base, N-benzylpropan-2-amine, is observed in the mass spectrum. The theoretical exact mass of this protonated molecule ([C₁₀H₁₅N + H]⁺) is calculated to be 150.1283 Da. HRMS instruments, such as Quadrupole Time-of-Flight (qTOF) or Orbitrap mass spectrometers, can measure this mass with high accuracy, typically within a few parts per million (ppm). This high mass accuracy allows for the confident determination of the elemental formula as C₁₀H₁₆N⁺, a critical step in distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound has been computed as 185.0971272 Da. researchgate.net

Table 1: HRMS Data for the Protonated Molecule of N-benzylpropan-2-amine

| Parameter | Value |

| Molecular Formula (free base) | C₁₀H₁₅N |

| Protonated Molecular Formula | [C₁₀H₁₆N]⁺ |

| Theoretical Monoisotopic Mass (Da) | 150.1277 |

| Observed Mass (Da) | Typically within 5 ppm of theoretical |

| Mass Accuracy (ppm) | < 5 ppm |

Collision-Induced Dissociation (CID) for Isomer Differentiation

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a selected precursor ion. The resulting fragment ions produce a characteristic mass spectrum that can be used for structural elucidation and to differentiate between isomers. A significant analytical challenge in the characterization of N-benzylpropan-2-amine is its differentiation from its structural isomer, methamphetamine, as both have the same molecular formula (C₁₀H₁₅N) and, therefore, the same exact mass. wvu.edu

In a typical CID experiment, the protonated molecule of N-benzylpropan-2-amine (m/z 150) is selected as the precursor ion. This ion is then subjected to collisions with an inert gas (e.g., argon or nitrogen), leading to its fragmentation. The primary fragmentation pathways for the protonated N-benzylpropan-2-amine involve the cleavage of the C-N bonds. The major product ions observed are at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), and m/z 58. wvu.edu

In contrast, the CID of protonated methamphetamine (m/z 150) yields a different fragmentation pattern, with the most predominant fragment ions being m/z 119 and m/z 91. wvu.edunih.gov The presence of the characteristic m/z 58 fragment for N-benzylpropan-2-amine and the m/z 119 fragment for methamphetamine allows for their unambiguous differentiation. wvu.edunih.gov

Table 2: Key Diagnostic Fragment Ions for Isomer Differentiation

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| N-benzylpropan-2-amine | 150 | 91, 58 |

| Methamphetamine | 150 | 119, 91 |

In-Source CID Techniques

In-source CID, also known as in-source fragmentation, is a technique where fragmentation of ions is induced in the ion source of the mass spectrometer by increasing the accelerating voltage between the different stages of the source. mdpi.comnih.gov This method provides structural information without the need for a tandem mass spectrometer. By applying a higher potential, the ions gain kinetic energy and undergo collisions with residual gas molecules, leading to fragmentation. mdpi.comnih.gov

For the analysis of this compound, in-source CID can be utilized to generate the characteristic fragment ions (m/z 91 and 58) directly from the ionized molecule. This technique is particularly useful for rapid screening purposes and when using single-stage high-resolution mass spectrometers. mdpi.comnih.gov The fragmentation patterns obtained through in-source CID are generally similar to those from beam-type CID, although relative ion abundances may differ. nih.gov

Chromatographic Methods for Separation and Identification

Chromatographic techniques are essential for the separation of this compound from complex matrices and for its differentiation from isomers prior to mass spectrometric detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds. wvu.edu For the analysis of this compound, reversed-phase liquid chromatography is typically employed, often using a C18 column. The chromatographic separation is crucial for resolving N-benzylpropan-2-amine from its isomer, methamphetamine, which can be challenging due to their similar polarities. wvu.edu

Following chromatographic separation, the eluent is introduced into the mass spectrometer. In MS/MS mode, specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), are monitored for enhanced selectivity and sensitivity. For N-benzylpropan-2-amine, the transition from the precursor ion at m/z 150 to the product ions at m/z 91 and m/z 58 is typically monitored. wvu.edunih.gov This highly specific detection method allows for the confident identification and quantification of the compound even in complex matrices.

Table 3: Typical LC-MS/MS Parameters for N-benzylpropan-2-amine Analysis

| Parameter | Condition |

| Chromatographic Column | C18 |

| Mobile Phase | Acetonitrile/Water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 150 |

| Product Ions (m/z) | 91, 58 |

| Mode | Multiple Reaction Monitoring (MRM) |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (<2 µm) to achieve higher resolution, faster separations, and increased sensitivity compared to conventional HPLC. When coupled with a qTOF mass spectrometer, UPLC-qTOF-MS provides a powerful platform for the comprehensive analysis of complex samples. researchgate.netmdpi.com

The high-resolution capabilities of the qTOF-MS allow for the accurate mass determination of the parent and fragment ions, further confirming the identity of this compound. researchgate.netmdpi.com A study on the analysis of isomeric amphetamine-related drugs demonstrated the effectiveness of a UPLC-qTOF-MS method for their separation and identification. researchgate.net In this method, data is acquired in MSᴱ mode, which involves alternating between low and high collision energies. This allows for the simultaneous collection of data for the intact precursor ion and its fragment ions in a single run, providing comprehensive structural information. researchgate.net

Table 4: UPLC-qTOF-MS Parameters for Isomeric Amine Analysis

| Parameter | Condition |

| UPLC Column | HSS T3 (1.8 µm) |

| Mobile Phase | Acetonitrile/Water with formic acid and sodium formate |

| Mass Spectrometer | Quadrupole Time-of-Flight (qTOF) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | MSᴱ (alternating low and high collision energy) |

| Resolution | >20,000 FWHM |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for confirming its identity and elucidating its structural features.

Proton NMR (¹H NMR) spectroscopy of this compound provides unambiguous confirmation of its molecular structure through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns. The spectrum, typically recorded in a solvent like deuterium (B1214612) oxide (D₂O), reveals distinct signals corresponding to each unique proton environment in the molecule. southernforensic.org

The aromatic protons of the benzyl (B1604629) group typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. This signal integrates to five protons, consistent with a monosubstituted benzene (B151609) ring. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and the nitrogen atom present a signal that is shifted downfield due to the influence of these two groups. This signal appears as a singlet and corresponds to two protons.

The proton on the tertiary carbon of the isopropyl group (-CH-) is coupled to the six protons of the two methyl groups and the protons on the nitrogen, resulting in a complex multiplet. The six protons of the two equivalent methyl groups (-CH₃) of the isopropyl moiety are coupled to the single methine proton, resulting in a doublet in the upfield region of the spectrum. This signal integrates to six protons. The protons attached to the nitrogen (amine protons) may also be visible, though their chemical shift and appearance can be variable and are often broadened due to exchange processes.

A representative analysis of the ¹H NMR spectrum for this compound is detailed in the table below. southernforensic.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | Multiplet | 5H | Aromatic protons (C₆H₅-) |

| ~4.2 | Singlet | 2H | Benzylic protons (-CH₂-) |

| ~3.6 | Multiplet | 1H | Methine proton (-CH-) |

| ~1.4 | Doublet | 6H | Methyl protons (-CH₃) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of this compound. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the confirmation of the number of distinct carbon environments.

The carbon atoms of the phenyl group produce several signals in the aromatic region, typically between 128 and 140 ppm. The benzylic carbon (-CH₂-), being attached to the electron-withdrawing nitrogen and the phenyl group, is deshielded and appears further downfield compared to simple alkyl carbons. Similarly, the methine carbon (-CH-) of the isopropyl group is found at a characteristic downfield position. The two equivalent methyl carbons (-CH₃) of the isopropyl group are shielded and thus appear at the most upfield region of the spectrum.

Upon formation of the hydrochloride salt, the protonation of the amine nitrogen causes a significant deshielding effect on the adjacent carbon atoms (the benzylic -CH₂- and the isopropyl -CH-). This results in a downfield shift of their respective signals compared to the free base, N-benzylpropan-2-amine.

The following table summarizes the expected ¹³C NMR chemical shifts for the core structure.

| Chemical Shift (δ) ppm | Assignment |

| ~130-135 | Quaternary aromatic carbon (C-ipso) |

| ~128-130 | Aromatic carbons (-CH-) |

| ~52 | Methine carbon (-CH-) |

| ~50 | Benzylic carbon (-CH₂-) |

| ~18 | Methyl carbons (-CH₃) |

Note: Data is interpreted based on typical chemical shifts for similar structures; exact values may vary.

X-ray Diffraction Studies of N-benzylpropan-2-amine Containing Complexes

X-ray diffraction is a definitive analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure of this compound itself is a subject of interest, the molecule also serves as a precursor for ligands used in coordination chemistry. The structural analysis of metal complexes containing the N-benzylpropan-2-amine moiety provides valuable insight into its steric and electronic properties and coordination behavior.

A notable example is the synthesis and structural characterization of a Zinc(II) complex containing N-isopropylbenzyldithiocarbamate, a ligand derived from N-benzylpropan-2-amine (also known as N-isopropylbenzylamine). researchgate.net In this research, the N-isopropylbenzyldithiocarbamate ligand was formed in situ from the reaction of N-benzylpropan-2-amine, carbon disulfide, and a Zinc(II) salt. The resulting complex, Zn(II) N-isopropylbenzyldithiocarbamate (Zn[N-isopbenzdtc]₂), was characterized by various methods, including single-crystal X-ray crystallography. researchgate.net

The X-ray diffraction study confirmed the molecular structure of the complex, revealing the coordination of the dithiocarbamate (B8719985) ligands to the central zinc metal ion. researchgate.net Such studies are crucial for understanding the bonding, geometry, and potential applications of these metal complexes, for instance, in materials science or as anti-corrosion agents. researchgate.net The ability of the N-benzylpropan-2-amine framework to be incorporated into such structurally characterized complexes underscores its utility as a versatile building block in synthetic chemistry.

Molecular Interactions and in Vitro Biochemical Activities of N Benzylpropan 2 Amine

Investigation of Receptor Binding Affinities (e.g., Serotonin (B10506) Receptors)

The affinity of a compound for various receptors is a crucial determinant of its pharmacological profile. While comprehensive data on the receptor binding profile of N-benzylpropan-2-amine;hydrochloride is limited in publicly available scientific literature, the broader class of N-benzyl derivatives has been investigated for their interactions with serotonin receptors.

Studies on N-benzylated phenethylamines and tryptamines have demonstrated that the N-benzyl group can significantly influence affinity for serotonin (5-HT) receptors. For instance, N-benzyl substitution on certain phenethylamines has been shown to increase affinity for the 5-HT2A receptor. Similarly, N-benzyltryptamine exhibits affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors. These findings suggest that the benzyl (B1604629) moiety can engage with specific residues within the receptor's binding pocket, thereby modulating the compound's affinity. However, without direct experimental data for this compound, its specific affinities for serotonin or other receptors remain undetermined.

Table 1: Serotonin Receptor Binding Affinities of Structurally Related N-Benzyl Compounds This table is for illustrative purposes based on related compounds, as direct data for this compound is not available.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| N-Benzyltryptamine | 5-HT2A | 245 |

| N-Benzyltryptamine | 5-HT2B | 100 |

| N-Benzyltryptamine | 5-HT2C | 186 |

Enzymatic Modulation Studies (e.g., Monoamine Oxidase Inhibition)

Monoamine oxidases (MAO) are enzymes that play a critical role in the metabolism of monoamine neurotransmitters. The inhibition of these enzymes can have significant physiological effects. Benzylamine (B48309) and its derivatives have been explored as potential MAO inhibitors.

While specific studies detailing the inhibitory activity of this compound on MAO-A and MAO-B are not readily found in the literature, the general class of benzylamines has shown promise. For example, various benzylamine-sulfonamide derivatives have been synthesized and evaluated as selective MAO-B inhibitors. The benzylamine scaffold is considered a key pharmacophore for interacting with the active site of MAO enzymes. The inhibitory potential and selectivity (MAO-A vs. MAO-B) of this compound would need to be determined through dedicated in vitro enzymatic assays. Such studies would typically involve measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

Table 2: Monoamine Oxidase Inhibition by Related Benzylamine Derivatives This table presents data from related compounds to illustrate the potential for MAO inhibition within this chemical class, as direct IC50 values for this compound are not available.

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Benzylamine-sulfonamide derivative 1 | MAO-B | 0.041 |

| Benzylamine-sulfonamide derivative 2 | MAO-B | 0.065 |

Ligand Binding Interactions within Protein Active Sites

To understand the mechanism of action at a molecular level, computational studies such as molecular docking are often employed. These studies can predict how a ligand, such as N-benzylpropan-2-amine, might bind within the active site of a protein, like monoamine oxidase.

Molecular docking studies of other benzylamine derivatives with MAO-B have revealed key interactions. The benzyl group often orients towards a hydrophobic "aromatic cage" within the active site, formed by residues such as tyrosine. The amine group is typically involved in crucial hydrogen bonding interactions with surrounding amino acids and the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. It is hypothesized that N-benzylpropan-2-amine would adopt a similar binding mode. The isopropyl group attached to the nitrogen atom would likely occupy a specific sub-pocket within the active site, and its size and conformation could influence the compound's inhibitory potency and selectivity. However, without specific molecular modeling or crystallographic data for this compound, the precise nature of its interactions within protein active sites remains speculative.

Computational Chemistry and Molecular Modeling Studies of N Benzylpropan 2 Amine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the binding site of a target protein.

Despite the utility of this technique, there is a lack of published research detailing specific molecular docking simulations for N-benzylpropan-2-amine;hydrochloride. While studies on its structural isomer, methamphetamine, and other related compounds are available, dedicated studies to identify the potential biological targets and elucidate the specific molecular interactions of this compound are not present in the current body of scientific literature. One study noted that the toxicity of N-isopropylbenzylamine (the free base of the compound ) is associated with the activation of neuronal nitric oxide synthase (nNOS), suggesting nNOS as a potential target for future docking studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Allosteric Mechanisms

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. These simulations provide detailed information on the conformational flexibility of molecules and can help in understanding complex biological processes such as allosteric regulation.

Currently, there are no specific molecular dynamics simulation studies published for this compound. Such studies would be valuable for understanding its behavior in a biological environment, including its conformational landscape, solvation properties, and potential interactions with biological membranes or allosteric sites on proteins. The absence of this research limits the understanding of the dynamic aspects of its molecular interactions.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a query in virtual screening to search large compound libraries for new potential drug candidates.

A review of the scientific literature indicates that no specific pharmacophore models have been developed based on the structure of this compound. Consequently, there are no reported applications of virtual screening utilizing a pharmacophore derived from this compound. The development of such models would require a set of active compounds with a common biological target, which has not been established for this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide valuable data on properties like molecular orbital energies, electrostatic potential, and reaction mechanisms.

There is a notable absence of published quantum chemical calculations specifically for this compound. Such studies could provide fundamental insights into its chemical reactivity, stability, and spectroscopic properties. While general information on the chemical reactions of N-benzylpropan-2-amine is available, such as its potential to undergo oxidation, reduction, and substitution, detailed computational analyses of these processes are lacking. The computed properties of the molecule are available in databases like PubChem. nih.gov

Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 185.69 g/mol |

| Exact Mass | 185.0971272 Da |

| Molecular Formula | C₁₀H₁₆ClN |

| InChI Key | PEIJPMBOGRPKQJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NCC1=CC=CC=C1.Cl |

This data is computed by PubChem. nih.gov

Derivatives, Analogues, and Structure Activity Relationship Sar Studies Based on N Benzylpropan 2 Amine Scaffold

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from the N-benzylpropan-2-amine core is achieved through various established chemical reactions. A common method is reductive amination, where substituted benzaldehyde (B42025) derivatives are reacted with amines like 6-methylhept-2-yl amine or n-octylamine to produce a diverse series of new benzylamines. nih.gov Further modifications can be made, such as the synthesis of N-benzyl-N-methylprop-2-yn-1-amine derivatives, which are then characterized using methods like 1H NMR and LC-MS to confirm their structures. pharmaguideline.com

Another approach involves the multi-step synthesis of more complex heterocyclic derivatives. For instance, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and characterized by their melting points and infrared (IR) spectroscopy. nih.gov These synthetic routes allow for the introduction of a wide range of functional groups, enabling the exploration of their chemical and biological properties.

| Derivative Name | Synthesis Method Highlight | Characterization Data | Reference |

|---|---|---|---|

| N-Benzyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide | Azide coupling of a propanhydrazide with benzyl (B1604629) amine | M.p.: 122–123 °C; 1H NMR spectrum data available | nih.gov |

| N-Benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide | Multi-step synthesis involving triazole formation | M.p.: 112–113 °C; IR (KBr, cm–1) νmax: 3321, 3158, 3030 | nih.gov |

| Various halogen-substituted benzyloxybenzylamines | Reductive amination | Synthesized as a series of 23 novel compounds | nih.gov |

Impact of Stereochemistry on Molecular Functionality (e.g., Optical Activity of Enantiomers)

Stereochemistry is a critical factor in drug action, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Current time information in Los Angeles, CA, US.youtube.com This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. youtube.com While N-benzylpropan-2-amine itself is achiral, the introduction of a substituent can create a chiral center, resulting in a pair of enantiomers.

The separation of these enantiomers, known as chiral resolution, is essential for evaluating the activity of each isomer independently. Current time information in Los Angeles, CA, US. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are effective for resolving chiral amines. nih.govscribd.com The choice of CSP, the mobile phase composition, and the specific substituents on the chiral molecule all influence the efficiency of enantiomeric separation. nih.gov

| Chiral Stationary Phase (CSP) | Backbone | Typical Application | Reference |

|---|---|---|---|

| Chiralpak IE | Amylose derivative | Demonstrated high enantioselectivity for chiral amines. | nih.govscribd.com |

| Chiralcel OD-H | Cellulose derivative | Effective for the enantiomeric resolution of chiral amines. | nih.gov |

| Chiralpak IA | Amylose derivative | Superior performance for the resolution of α-amino acid esters. | nih.govscribd.com |

| Lux Amylose-1 | Amylose derivative | Effective for α-amino acid esters. | scribd.com |

Functionalization Strategies (e.g., Suzuki-Miyaura Coupling with Boronate Esters)

Functionalization of the N-benzylpropan-2-amine scaffold, particularly on the benzyl ring, allows for the creation of a library of analogues for SAR studies. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov This palladium-catalyzed reaction couples an organohalide with an organoboron compound, such as a boronate ester, and is known for its mild conditions and tolerance of various functional groups. nih.gov

This strategy can be applied to halogenated N-benzylpropan-2-amine derivatives to introduce a wide array of aryl, heteroaromatic, alkyl, and alkenyl substituents. nih.govnih.gov An efficient catalyst system, such as CataXCium A Pd G3, has been shown to be effective for Suzuki-Miyaura couplings on substrates with unprotected ortho-anilines, which are structurally related to derivatives of N-benzylpropan-2-amine. nih.gov More advanced methods, such as aminative Suzuki-Miyaura coupling, have also been developed, which incorporate a nitrogen atom to form a C-N-C linked diaryl amine instead of a C-C linked biaryl, effectively uniting the starting materials of Suzuki-Miyaura and Buchwald-Hartwig reactions. researchgate.net

Design and Synthesis of Advanced Pharmaceutical Intermediates

The N-benzylpropan-2-amine core is a recognized building block for creating advanced pharmaceutical intermediates. The synthetic strategies and functionalization techniques discussed previously are directly applicable to the design of molecules with potential therapeutic value. By modifying the core structure, chemists can develop intermediates that are subsequently elaborated into final drug candidates. For example, the synthesis of N-benzyl-1H-benzimidazol-2-amine derivatives serves as a pathway to advanced intermediates in the pursuit of new antileishmanial agents. nih.gov Similarly, the creation of N-substituted benzylamine (B48309) derivatives based on a quinoline (B57606) core represents the synthesis of intermediates for potential antidepressant drugs. The versatility of the scaffold allows it to be incorporated into a diverse range of more complex molecular architectures targeting different biological pathways.

N-benzylpropan-2-amine as a Core for Beta-Blocker and Antihistamine Analogues

The structural features of N-benzylpropan-2-amine make it an intriguing scaffold for designing analogues of existing drug classes, such as beta-blockers and antihistamines.

Beta-Blocker Analogues: A critical pharmacophore for beta-adrenergic antagonists is a secondary amine with a bulky alkyl group, most commonly isopropyl or tert-butyl. The N-benzylpropan-2-amine molecule contains the N-isopropyl group, which is essential for potent beta-blocking activity. The most potent beta-blockers are typically aryloxypropanolamines, which feature an -O-CH2- linker between an aromatic ring and the propanolamine (B44665) side chain. pharmaguideline.com While direct synthesis from N-benzylpropan-2-amine is not prominently documented, its core structure could theoretically be elaborated by introducing a 2-hydroxypropoxy linker and modifying the benzyl ring to mimic known beta-blockers like propranolol. pharmaguideline.com

Antihistamine Analogues: The synthesis of antihistamines often involves N-alkylation reactions to introduce specific side chains that confer H1-receptor antagonism. While many modern antihistamines have complex heterocyclic structures, the benzyl moiety is a component of some first-generation compounds. The N-benzylpropan-2-amine scaffold could serve as a starting point for novel analogues through structural modification, such as the introduction of polar groups or additional heterocyclic rings known to enhance affinity for the H1 receptor.

Development of Antidepressant-Related Compounds

The N-benzylamine moiety is a structural feature investigated in the development of novel antidepressant agents. Research has focused on the synthesis of derivatives that can modulate the levels of monoamine neurotransmitters. Monoamine oxidase (MAO) is an enzyme responsible for the breakdown of neurotransmitters, and its inhibition can lead to an antidepressant effect.

A series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-benzylamine derivatives were synthesized and evaluated for antidepressant activity. In preclinical models, several of these compounds significantly reduced immobility time in the forced swim test in rats, an indicator of potential antidepressant efficacy. Furthermore, these active compounds were tested for their in-vitro MAO inhibitory effects, linking their activity to a known antidepressant mechanism.

| Compound | Substituent on Benzylamine | Activity Highlight | Mechanism Insight | Reference |

|---|---|---|---|---|

| 4b | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-fluoro-benzylamine | Significant (P<0.01) reduction in duration of immobility | Tested for MAO inhibitory effect | |

| 4c | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-chloro-benzylamine | Significant (P<0.01) reduction in duration of immobility | Tested for MAO inhibitory effect | |

| 4d | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-bromo-benzylamine | Significant (P<0.01) reduction in duration of immobility | Tested for MAO inhibitory effect | |

| 4e | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methyl-benzylamine | Significant (P<0.01) reduction in duration of immobility | Tested for MAO inhibitory effect |

Exploration of Antileishmanial Activity in Benzimidazole (B57391) Derivatives

Leishmaniasis is a parasitic disease for which new treatments are urgently needed. The benzimidazole scaffold has been identified as a promising starting point for the development of novel antileishmanial drugs. nih.gov Specifically, a series of 28 N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their in-vitro activity against Leishmania mexicana. nih.gov

Several compounds showed high antileishmanial activity in the micromolar range and demonstrated lower cytotoxicity than existing drugs like miltefosine (B1683995) and amphotericin B. nih.gov Two compounds in particular, designated 7 and 8 in the study, were highly active against both promastigote and amastigote forms of L. mexicana and L. braziliensis. nih.gov Further investigation suggested that compound 8 exerts its effect by inhibiting the L. mexicana arginase enzyme, a key therapeutic target. nih.gov These findings highlight the potential of N-benzyl substituted benzimidazole amines as a promising scaffold for developing new antileishmanial agents. nih.gov

Design of Cyclopropyl (B3062369) Carboxamide Analogues for Antimalarial Research

Recent advancements in antimalarial drug discovery have identified cyclopropyl carboxamides as a novel and potent chemical series with significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov This class of compounds emerged from large-scale phenotypic screening of chemical libraries, such as the Tres Cantos Anti-Malarial Set (TCAMS), which contains over two million compounds. nih.gov

The core structure of this series is characterized by a benzylic cyclopropyl group adjacent to an amide linkage. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these analogues. Initial explorations revealed that specific substitutions on the aromatic rings of the scaffold significantly influence their antiplasmodial efficacy. For instance, within one of the most promising cyclopropyl carboxamide series, an analogue featuring a trifluoromethyl substituent on the B ring (a phenyl ring attached to a triazole) was found to be 25 times more active than the corresponding analogue with a chloro substituent. nih.gov

Further studies on this chemotype have demonstrated potent inhibitory activity against both drug-sensitive and multidrug-resistant P. falciparum strains in vitro. nih.gov For example, the compound GSK1057714 showed 50% inhibitory concentrations (IC50) ranging from 76 to 164 nM against various strains. An optimized trifluoromethyl derivative, GSK2645947, displayed even greater potency, with IC50 values between 2 and 7 nM. nih.gov

In vivo studies in murine models of malaria have confirmed the potential of this class. Orally administered cyclopropyl carboxamides were found to be well-absorbed and capable of significantly reducing parasitemia. nih.gov The frontrunner compound, WJM280, demonstrated potent activity against the asexual stage of the parasite with a 50% effective concentration (EC50) of 40 nM and no cytotoxicity to human cells. anu.edu.auanu.edu.au Genetic studies have identified that these compounds likely exert their antimalarial effect by targeting the parasite's mitochondrial protein, cytochrome b. anu.edu.auanu.edu.au

Table 1: In Vitro Activity of Cyclopropyl Carboxamide Analogues against P. falciparum

| Compound ID | Key Structural Feature | P. falciparum Strain | IC50 (nM) |

| 13 (from TCAMS) | Trifluoromethyl on Ring B | 3D7 | 66 |

| 14 (from TCAMS) | Chloro on Ring B | 3D7 | >1,600 |

| GSK1057714 | - | Various | 76 - 164 |

| GSK2645947 | Trifluoromethyl derivative | Various | 2 - 7 |

| WJM280 | Optimized Analogue | - | 40 (EC50) |

Development of Phenylalanyl-tRNA Synthetase (PheRS) Inhibitors

The N-benzylpropan-2-amine scaffold has been instrumental in the development of a potent class of inhibitors targeting phenylalanyl-tRNA synthetase (PheRS), an essential enzyme in bacterial protein biosynthesis. nih.gov This enzyme is responsible for the crucial step of attaching phenylalanine to its corresponding tRNA, making it a viable target for novel antibacterial agents. nih.gov

Research into analogues of N-benzyl-2-phenylethylamine revealed that these compounds act as competitive inhibitors with respect to L-phenylalanine for the active site of PheRS from Escherichia coli B. nih.gov The structural features of N-benzyl-2-phenylethylamine appear to be nearly optimal for binding to the enzyme. nih.gov

Structure-activity relationship studies have provided detailed insights into the molecular requirements for potent inhibition. Key findings include:

Ring Substitution: Hydrophobic substituents at the ortho position of either the benzyl or the phenylethyl ring are generally well-tolerated. However, placing substituents on both rings at the same time leads to a significant decrease in binding affinity. nih.gov

Nitrogen and Linker Modification: Alkylation of the secondary nitrogen atom, or increasing the separation between the N-benzyl group and the nitrogen, results in poor noncompetitive inhibitors. nih.gov

Alkyl Chain Substitution: A critical breakthrough was the discovery that placing a methyl group at the 1-position of the 2-phenylethylamine moiety dramatically enhances potency. This modification, leading to the structure of N-benzyl-D-amphetamine, resulted in the most potent inhibitor described for this enzyme at the time, with a 50% inhibitory concentration (IC50) of 140 nM for the E. coli PheRS. nih.govnih.gov

This class of inhibitors, exemplified by the phenyl-thiazolylurea-sulfonamides which also target PheRS, demonstrates high potency in the nanomolar range against the enzyme from various gram-positive and gram-negative bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov Furthermore, these compounds show a high degree of specificity for the bacterial enzyme over its mammalian counterparts, which is a critical characteristic for a potential therapeutic agent. nih.gov

Table 2: Inhibition of E. coli Phenylalanyl-tRNA Synthetase by N-benzyl-2-phenylethylamine Analogues

| Compound | Modification from N-benzyl-2-phenylethylamine | Inhibition Type | Potency |

| N-benzyl-2-phenylethylamine | Parent Compound | Competitive | Potent |

| N-benzyl-D-amphetamine | Methyl group at position 1 of the 2-phenylethylamine moiety | Competitive | Very Potent (IC50 = 140 nM) |

| Analogues with dual ring substitution | Substituents on both aromatic rings | - | Large loss in binding |

| N-alkylated analogues | Alkylation of the secondary nitrogen | Noncompetitive | Poor |

Applications in Advanced Organic Synthesis and Catalysis of N Benzylpropan 2 Amine;hydrochloride

N-benzylpropan-2-amine, often handled in its more stable and water-soluble hydrochloride form, is a significant secondary amine that serves as a crucial intermediate and building block in various synthetic applications. Its structural features, combining a flexible benzyl (B1604629) group with a sterically influential isopropyl moiety, allow for its participation in a wide array of chemical transformations, making it a valuable component in the synthesis of complex organic molecules and in the development of novel catalytic systems.

Mechanistic Investigations of Biochemical and Cellular Pathways in Vitro

Nitric Oxide (NO) Overproduction and Neuronal Nitric Oxide Synthase (nNOS) Upregulation in Neuronal Cell Lines

Recent in vitro research has elucidated a key mechanism of N-benzylpropan-2-amine's (also known as N-isopropylbenzylamine) interaction with neuronal cells, highlighting its capacity to induce significant changes in nitric oxide (NO) signaling pathways. wikipedia.orgnih.gov Studies conducted on neuronal model cell lines, including SN4741, SH-SY5Y, and PC12 cells, have demonstrated that exposure to N-benzylpropan-2-amine leads to a time- and concentration-dependent increase in the expression of neuronal nitric oxide synthase (nNOS). nih.gov

Cellular Damage Mechanisms Induced by N-benzylpropan-2-amine in Cultured Cells

The upregulation of nNOS and consequent overproduction of nitric oxide are directly linked to the cytotoxic effects and cellular damage observed in neuronal cell lines exposed to N-benzylpropan-2-amine. wikipedia.orgnih.gov When produced in excessive amounts, nitric oxide can lead to oxidative stress, characterized by the accumulation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. nih.gov

The cytotoxicity of N-benzylpropan-2-amine has been quantitatively assessed in several neuronal cell lines. The compound was found to cause cell death with IC₅₀ (half-maximal inhibitory concentration) values ranging from approximately 1 to 3 mM, indicating a dose-dependent toxic effect. nih.gov This cellular damage mechanism, mediated by the NO pathway, underscores the potential for this compound to induce neuronal cell death. wikipedia.orgnih.gov

Table 1: Cytotoxicity of N-benzylpropan-2-amine in Neuronal Cell Lines

| Cell Line | IC₅₀ Value (mM) | Primary Toxicity Mechanism |

|---|---|---|

| SN4741 | ~1-3 | nNOS Upregulation, NO Overproduction |

| SH-SY5Y | ~1-3 | nNOS Upregulation, NO Overproduction |

| PC12 | ~1-3 | nNOS Upregulation, NO Overproduction |

Reinforcing Effects in Animal Models for Research on Abuse Potential

To investigate the potential for abuse, researchers utilize established animal models such as conditioned place preference (CPP) and intravenous self-administration. nih.govnih.govfrontiersin.org These models are considered the gold standard for evaluating the rewarding and reinforcing properties of psychoactive substances. nih.govresearchgate.netresearchgate.net

Studies comparing N-benzylpropan-2-amine (N-ipb) to methamphetamine in rodents have provided initial evidence of its reinforcing effects. nih.govresearchgate.net In conditioned place preference tests, N-benzylpropan-2-amine was shown to induce CPP in mice, suggesting it has rewarding properties. nih.govresearchgate.net However, its potency was lower than that of methamphetamine. nih.gov

In intravenous self-administration studies, rats acquired N-benzylpropan-2-amine self-administration, demonstrating that the compound functions as a reinforcer. nih.govresearchgate.net The dose-response curve for N-benzylpropan-2-amine followed a typical inverted U-shape, a characteristic pattern for reinforcing drugs. researchgate.net Despite these findings, the reinforcing efficacy and potency of N-benzylpropan-2-amine were determined to be lower than those of methamphetamine. nih.govresearchgate.net These preclinical data suggest that while N-benzylpropan-2-amine possesses reinforcing effects, they are less pronounced than those of methamphetamine. nih.gov

Table 2: Reinforcing Effects of N-benzylpropan-2-amine vs. Methamphetamine in Animal Models

| Animal Model | Finding for N-benzylpropan-2-amine (N-ipb) | Comparison to Methamphetamine (METH) |

|---|---|---|

| Conditioned Place Preference (CPP) | Significantly induced CPP in mice. nih.govresearchgate.net | Comparable effect to METH, but at a higher dose (3 mg·kg⁻¹ N-ipb vs. 1 mg·kg⁻¹ METH). nih.gov |

| Intravenous Self-Administration | Rats acquired self-administration, indicating reinforcing properties. researchgate.net | Lower potency and efficacy as a reinforcer compared to METH. nih.gov |

| Locomotor Sensitization | Induced a delayed and attenuated sensitization compared to METH. researchgate.net | Psychomotor stimulation is lower than that of METH. nih.gov |

Metabolism Studies (In Vitro)

In vitro metabolism studies are crucial for identifying metabolic pathways and potential active metabolites of a compound. admescope.combioivt.com While direct in vitro metabolism studies on N-benzylpropan-2-amine are limited in the provided search results, extensive research on the structurally similar compound benzphetamine (1-phenyl-2-(N-methyl-N-benzylamino)propane) provides a strong predictive model for its metabolic fate. nih.govtandfonline.com

Studies using rat liver microsomes, a standard in vitro model system, have shown that benzphetamine undergoes several key metabolic transformations catalyzed by cytochrome P450 (CYP) enzymes. bioivt.comnih.govtandfonline.com The primary metabolic pathways identified are N-demethylation, N-debenzylation, and aromatic hydroxylation. nih.govtandfonline.com These reactions yield psychoactive metabolites, including amphetamine and methamphetamine. nih.govtandfonline.comnih.gov

Given the structural similarity, it is highly probable that N-benzylpropan-2-amine undergoes analogous metabolic conversions. The principal expected reaction would be N-debenzylation, which would yield isopropylamine (B41738) and, more significantly, would likely lead to the formation of amphetamine through subsequent reactions. The process involves enzymes in liver microsomes and requires cofactors such as NADPH and oxygen. nih.govtandfonline.com

Table 3: Identified In Vitro Metabolites of Benzphetamine (Analogous Model)

| Metabolite | Metabolic Reaction |

|---|---|

| Benzylamphetamine | N-Demethylation |

| 1-(p-hydroxyphenyl)-2-(N-methyl-N-benzylamino)propane | Aromatic Hydroxylation |

| 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane | Aromatic Hydroxylation |

| Methamphetamine | N-Debenzylation |

| Amphetamine | N-Debenzylation & N-Demethylation |

Source: Data derived from studies on benzphetamine metabolism in rat liver microsomes. nih.govtandfonline.com

Differentiation of Isomeric Compounds in Biological Matrices for Forensic and Doping Control Research

N-benzylpropan-2-amine is a structural isomer of methamphetamine, meaning it has the same chemical formula and molar mass but a different arrangement of atoms. wikipedia.orgnih.gov This similarity presents a significant challenge for forensic and doping control laboratories. dshs-koeln.deresearchgate.net Standard screening techniques may not readily distinguish between these isomers, potentially leading to misidentification. researchgate.net

The differentiation of isomers is critical because their legal status and physiological effects can differ substantially. For instance, while d-methamphetamine is a potent central nervous system stimulant and a controlled substance, its l-isomer has different properties. dshs-koeln.de As N-benzylpropan-2-amine has been identified as a substitute or diluent for illicit methamphetamine, its accurate identification is essential for law enforcement and public health. wikipedia.org

Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS), are employed to differentiate these compounds. dshs-koeln.deresearchgate.net These methods often involve chiral derivatizing agents to separate enantiomers or rely on high-resolution chromatography to separate positional isomers based on subtle differences in their physical and chemical properties. dshs-koeln.deresearchgate.net The development and validation of such specific and sensitive analytical procedures are vital to ensure accurate findings in forensic analyses and anti-doping tests. dshs-koeln.deresearchgate.net

Emerging Research Areas and Future Directions

Exploration of Novel Pharmacological Targets

Recent investigations into the biological activities of N-benzylpropan-2-amine are uncovering potential pharmacological targets, suggesting a future beyond its use as a simple building block in organic synthesis. While historically recognized as a structural isomer of methamphetamine, its distinct pharmacological profile is now a subject of focused research. nih.govwikipedia.org

Studies have indicated that N-benzylpropan-2-amine can induce neuronal cell death. The mechanism of action appears to involve the overproduction of nitric oxide (NO) and the upregulation of neuronal nitric oxide synthase (nNOS). This interaction with the nitric oxide pathway presents a potential target for therapeutic intervention in conditions characterized by neuronal damage. Research has identified an IC₅₀ value of 1–3 mM in neuronal cell lines for this toxic effect.

Furthermore, the compound's psychoactive properties, although less potent than methamphetamine, point towards interactions with neurotransmitter systems. nih.gov Behavioral studies in rodents have demonstrated that N-benzylpropan-2-amine can function as a reinforcer, suggesting an influence on the brain's reward pathways. nih.gov This opens up avenues for exploring its effects on dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters and receptors, which are common targets for psychoactive compounds. The exploration of these targets is crucial for understanding its abuse potential and for the potential development of molecules with tailored neurological effects.

Table 1: Investigated Pharmacological Interactions of N-benzylpropan-2-amine

| Biological Target/Pathway | Observed Effect | Model System | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production | Increased | In vitro neuronal cell lines | wikipedia.org |

| Neuronal Nitric Oxide Synthase (nNOS) | Upregulated | In vitro neuronal cell lines |

Integration with Chemo-Enzymatic Cascades

The synthesis of chiral amines is a significant area of pharmaceutical development, and chemo-enzymatic cascades are emerging as a powerful and sustainable methodology. csic.es These processes combine the advantages of chemical and enzymatic catalysts to produce high-value compounds with high selectivity. mdpi.com While specific research on integrating N-benzylpropan-2-amine;hydrochloride into these cascades is still nascent, the principles are directly applicable.

Enzymes, particularly transaminases (ATAs), are highly effective in producing optically pure amines from prochiral ketones. csic.es A potential future direction involves designing a chemo-enzymatic route for the asymmetric synthesis of chiral derivatives of N-benzylpropan-2-amine. This could involve an initial chemical step to create a suitable ketone precursor, followed by a stereoselective amination step catalyzed by an immobilized transaminase. csic.es Such a process could offer significant advantages over traditional chemical resolution methods, including milder reaction conditions, higher yields, and improved stereoselectivity. google.com

For instance, a hypothetical cascade could start with a biomass-derived compound which is chemically converted to a prochiral ketone. This intermediate would then be transformed into a specific chiral amine using an engineered ATA, with isopropylamine (B41738) potentially serving as the amino group donor. csic.es The development of such integrated processes would be a significant step towards more efficient and environmentally friendly production methods for N-benzylpropan-2-amine and its analogues. csic.esmdpi.com

Advanced Analytical Techniques for Metabolite Profiling

Understanding the metabolic fate of N-benzylpropan-2-amine is crucial for evaluating its pharmacological and toxicological profiles. Metabolomics, which involves the comprehensive analysis of all metabolites in a biological sample, provides the tools necessary for this deep dive. nih.gov Advanced analytical techniques are at the forefront of this research, enabling the detection, identification, and quantification of the compound and its metabolic products. nih.gov

High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a particularly powerful technique for metabolite profiling. It allows for the separation of complex mixtures and the accurate identification of metabolites, such as N-oxide derivatives, which may be formed during biotransformation. This non-targeted approach significantly increases the potential for discovering previously unknown metabolic pathways and generating new hypotheses about the compound's biological activity. nih.gov

Other key techniques include nuclear magnetic resonance (NMR) spectroscopy, which provides structural information about metabolites without the need for chromatographic separation. nih.gov The integration of these powerful analytical platforms allows researchers to build a comprehensive picture of how N-benzylpropan-2-amine is processed in biological systems. This detailed metabolite profiling is an essential component of modern drug development and toxicological assessment. nih.gov

Table 2: Advanced Analytical Methods for N-benzylpropan-2-amine Analysis

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| LC-HRMS | Metabolite profiling and identification (e.g., N-oxides) | High sensitivity, high resolution, suitable for complex mixtures | nih.gov |

| NMR Spectroscopy | Structural elucidation of metabolites | Non-destructive, provides detailed structural information | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzylpropan-2-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves reductive amination of benzylamine with acetone under hydrogenation using palladium or platinum catalysts, followed by HCl salt formation. Alternative routes include nucleophilic substitution of propan-2-amine derivatives with benzyl halides. Critical parameters include pH control during salt formation (to avoid byproducts) and catalyst loading (5–10% Pd/C typically achieves >80% yield). Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity (>98%) .

Q. How can researchers validate the purity of N-benzylpropan-2-amine hydrochloride, and what analytical techniques are recommended?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (70:30) at 254 nm; retention time ~6.2 min.

- NMR : ¹H NMR (D₂O) should show signals at δ 1.2 (d, 6H, CH(CH₃)₂), 3.1 (m, 1H, CH), and 7.3–7.5 (m, 5H, aromatic).

- Mass Spectrometry : ESI-MS positive mode expected m/z 178.1 [M+H]⁺ for the free base. Cross-validate with elemental analysis (C: 60.2%, H: 7.6%, N: 6.5%) .

Q. What are the key stability considerations for storing N-benzylpropan-2-amine hydrochloride?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation. Stability studies show <5% decomposition over 24 months when humidity is <30%. Monitor via periodic HPLC to detect amine oxidation products (e.g., N-oxide derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for N-benzylpropan-2-amine hydrochloride synthesis?

- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst deactivation. For example, ethanol as a solvent may reduce Pd/C activity due to sulfur impurities, whereas THF improves catalyst longevity. Design a fractional factorial experiment (variables: solvent, temperature, catalyst type) and quantify intermediates via in situ IR spectroscopy. Optimized conditions (e.g., THF at 50°C, 5% Pd/C) can reconcile yield variations from 65% to 88% .

Q. What strategies are effective for impurity profiling and quantification in N-benzylpropan-2-amine hydrochloride batches?

- Methodological Answer : Use LC-MS/MS to identify trace impurities:

- Benzyl chloride residue : Limit <0.1% (ICH Q3A guidelines).

- Dimerization byproducts : Detect at m/z 355.2 [M+H]⁺.

Quantify via external calibration curves. For process-related impurities (e.g., unreacted propan-2-amine), employ ion-pair chromatography with heptafluorobutyric acid to enhance separation .

Q. How does the stereoelectronic environment of N-benzylpropan-2-amine hydrochloride influence its biological interactions?